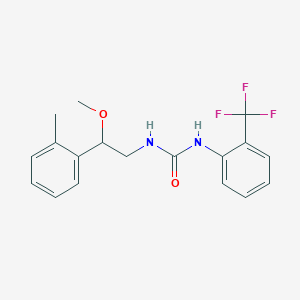
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H19F3N2O2 and its molecular weight is 352.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, with the CAS number 1797338-82-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C18H19F3N2O with a molecular weight of 352.4 g/mol. The structure features a urea functional group linked to both a methoxy-o-tolyl and a trifluoromethyl phenyl moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 1797338-82-9 |
| Molecular Formula | C18H19F3N2O |
| Molecular Weight | 352.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Mechanisms of Biological Activity
Research indicates that compounds containing urea functionalities often exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : Urea derivatives can act as inhibitors for various enzymes, including carbonic anhydrases, which are crucial in physiological processes such as acid-base balance and fluid secretion. For instance, studies have shown that certain urea derivatives can inhibit human carbonic anhydrase II (hCA II), demonstrating potential as therapeutic agents in conditions like glaucoma and edema .
- Antimicrobial Properties : Some urea derivatives have been evaluated for their antibacterial and antifungal properties. For example, compounds similar to this compound have shown moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging around 250 µg/mL .
Case Studies and Research Findings
- Inhibition Studies : A study focused on the structure-activity relationship (SAR) of urea derivatives found that modifications at the phenyl ring significantly affected the inhibitory potency against hCA II. Compounds with trifluoromethyl substitutions exhibited enhanced binding affinity, suggesting that this compound could be a promising candidate for further development .
- Anticancer Activity : Preliminary investigations into the anticancer potential of similar urea compounds indicated that they may induce apoptosis in cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .
- Pharmacokinetics : The pharmacokinetic profile of related urea derivatives has been studied, indicating favorable absorption and distribution characteristics. These studies suggest that modifications to the urea scaffold can enhance bioavailability and therapeutic efficacy .
Propiedades
IUPAC Name |
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-12-7-3-4-8-13(12)16(25-2)11-22-17(24)23-15-10-6-5-9-14(15)18(19,20)21/h3-10,16H,11H2,1-2H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNCLCXLZOXCSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














